molecular formula C5H7BrN2O B6157498 2-(4-bromo-1H-pyrazol-5-yl)ethan-1-ol CAS No. 1784625-70-2

2-(4-bromo-1H-pyrazol-5-yl)ethan-1-ol

Cat. No.: B6157498
CAS No.: 1784625-70-2
M. Wt: 191.03 g/mol
InChI Key: FJVDGECFZDFLNL-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-5-yl)ethan-1-ol is a chemical compound that features a pyrazole ring substituted with a bromine atom at the 4-position and an ethanol group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-pyrazol-5-yl)ethan-1-ol typically involves the cyclization of acetylenic ketones with hydrazines. One common method includes the reaction of 4-bromo-1H-pyrazole with ethylene oxide under controlled conditions to yield the desired product . The reaction is usually carried out in an ethanol solvent at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1H-pyrazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted pyrazole.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: 2-(4-Bromo-1H-pyrazol-5-yl)acetaldehyde or 2-(4-Bromo-1H-pyrazol-5-yl)acetic acid.

    Reduction: 2-(1H-pyrazol-5-yl)ethan-1-ol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with biological targets such as enzymes and receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity . The bromine atom and ethanol group can further influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-1H-pyrazol-5-yl)ethan-1-ol is unique due to its specific substitution pattern, which allows for a diverse range of chemical reactions and applications. The presence of both a bromine atom and an ethanol group provides opportunities for further functionalization and derivatization, making it a valuable compound in synthetic chemistry and drug development.

Properties

CAS No.

1784625-70-2

Molecular Formula

C5H7BrN2O

Molecular Weight

191.03 g/mol

IUPAC Name

2-(4-bromo-1H-pyrazol-5-yl)ethanol

InChI

InChI=1S/C5H7BrN2O/c6-4-3-7-8-5(4)1-2-9/h3,9H,1-2H2,(H,7,8)

InChI Key

FJVDGECFZDFLNL-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1Br)CCO

Purity

95

Origin of Product

United States

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